molecular formula C7H8BrN3O4 B009257 Bromo-willardiine CAS No. 19772-78-2

Bromo-willardiine

Cat. No.: B009257
CAS No.: 19772-78-2
M. Wt: 278.06 g/mol
InChI Key: AEKIJKSVXKWGRJ-BYPYZUCNSA-N
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Description

Bromo-Willardiine is a synthetic compound that belongs to the class of organic compounds known as L-alpha-amino acids. It is a derivative of willardiine, which is a non-proteinogenic amino acid. This compound is characterized by the presence of a bromine atom attached to the pyrimidine ring, making it a halogenated derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromo-Willardiine can be synthesized through a multi-step process involving the bromination of willardiine. The typical synthetic route includes the following steps:

    Bromination: Willardiine is treated with bromine in a suitable solvent such as dichloromethane or methanol.

    Purification: The reaction mixture is then purified using techniques such as recrystallization or chromatography to isolate the pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to produce this compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: Bromo-Willardiine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction:

Common Reagents and Conditions:

    Bromination: Bromine in dichloromethane or methanol.

    Substitution: Nucleophiles such as amines or thiols in appropriate solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Bromo-Willardiine has several applications in scientific research, particularly in the fields of neuroscience and pharmacology:

Mechanism of Action

Bromo-Willardiine exerts its effects by acting as a partial agonist of ionotropic glutamate receptors, specifically the AMPA and kainate receptors. These receptors are involved in excitatory synaptic transmission in the central nervous system. Upon binding to these receptors, this compound induces a conformational change that allows the influx of positive ions into the neuron, leading to depolarization and subsequent neural signaling .

Comparison with Similar Compounds

    Willardiine: The parent compound of Bromo-Willardiine, lacking the bromine atom.

    Isowillardiine: A structural isomer of willardiine with different functional properties.

    Other Halogenated Derivatives: Compounds such as chloro-willardiine and fluoro-willardiine, which have chlorine or fluorine atoms instead of bromine.

Uniqueness of this compound: this compound is unique due to its specific interaction with AMPA and kainate receptors. The presence of the bromine atom enhances its binding affinity and selectivity for these receptors compared to its non-halogenated counterparts. This makes this compound a valuable tool in neuroscience research for probing the function of glutamate receptors .

Properties

CAS No.

19772-78-2

Molecular Formula

C7H8BrN3O4

Molecular Weight

278.06 g/mol

IUPAC Name

(2S)-2-amino-3-(5-bromo-2,4-dioxopyrimidin-1-yl)propanoic acid

InChI

InChI=1S/C7H8BrN3O4/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12/h1,4H,2,9H2,(H,13,14)(H,10,12,15)/t4-/m0/s1

InChI Key

AEKIJKSVXKWGRJ-BYPYZUCNSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1C[C@@H](C(=O)O)N)Br

SMILES

C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)Br

Canonical SMILES

C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)Br

Synonyms

5-bromowillardiine
5-bromowillardiine, (+-)-isomers

Origin of Product

United States

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